molecular formula C8H12ClN3O B2753992 4-Amino-N,N-dimethylpyridine-3-carboxamide;hydrochloride CAS No. 2309459-91-2

4-Amino-N,N-dimethylpyridine-3-carboxamide;hydrochloride

Cat. No.: B2753992
CAS No.: 2309459-91-2
M. Wt: 201.65
InChI Key: LIYIXYHDOOWFDD-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Amino-N,N-dimethylpyridine-3-carboxamide;hydrochloride generally involves the reaction of 4-cyanopyridine with dimethylamine under controlled conditions. The reaction is typically carried out in the presence of a suitable solvent, such as ethanol, and at elevated temperatures to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade solvents and reagents, and the reaction conditions are optimized to maximize yield and purity. The final product is then purified through crystallization or other suitable methods to obtain the hydrochloride salt .

Chemical Reactions Analysis

Types of Reactions

4-Amino-N,N-dimethylpyridine-3-carboxamide;hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

4-Amino-N,N-dimethylpyridine-3-carboxamide;hydrochloride is used in various scientific research fields, including:

Mechanism of Action

The mechanism of action of 4-Amino-N,N-dimethylpyridine-3-carboxamide;hydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can act as an inhibitor or activator, depending on the context of its use. The pathways involved typically include binding to active sites or allosteric sites on target proteins, leading to modulation of their activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Amino-N,N-dimethylpyridine-3-carboxamide;hydrochloride is unique due to its specific functional groups, which confer distinct reactivity and interaction profiles compared to other similar compounds. Its hydrochloride salt form also enhances its solubility and stability, making it suitable for various applications .

Properties

IUPAC Name

4-amino-N,N-dimethylpyridine-3-carboxamide;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11N3O.ClH/c1-11(2)8(12)6-5-10-4-3-7(6)9;/h3-5H,1-2H3,(H2,9,10);1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LIYIXYHDOOWFDD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C(=O)C1=C(C=CN=C1)N.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12ClN3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

201.65 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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